N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a furan-3-yl moiety via a thiomorpholinoethyl bridge. The thiomorpholinoethyl group introduces sulfur-containing morpholine derivatives, which may enhance solubility and metabolic stability compared to non-sulfur analogs.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-13(22-17-16-10)14(19)15-8-12(11-2-5-20-9-11)18-3-6-21-7-4-18/h2,5,9,12H,3-4,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZAVLIKMEISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that furan derivatives can interact with their targets in various ways, leading to different biological effects. For instance, some furan derivatives have been found to exhibit inhibitory activity against certain viruses.
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. These activities suggest that furan derivatives may affect multiple biochemical pathways.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiomorpholine Group : A saturated six-membered ring containing sulfur and nitrogen.
- Thiadiazole Core : A five-membered ring with two nitrogen atoms and a carboxamide functional group.
The molecular formula is with a molecular weight of approximately 342.44 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- In vitro Studies : The compound was evaluated against various human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The MTT assay demonstrated significant antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range .
- Molecular Docking : Docking studies indicated that the compound interacts favorably with the vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a mechanism of action involving inhibition of angiogenesis .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity .
- Comparison with Standards : In some cases, the activity surpassed that of established antibiotics like nitrofurantoin, particularly against Staphylococcus aureus strains .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiomorpholine moiety may play a crucial role in enzyme binding.
- Receptor Modulation : Interaction with VEGFR-2 suggests potential pathways for modulating tumor growth and angiogenesis.
Data Summary
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Low micromolar range | |
| Anticancer | HCT-116 | Low micromolar range | |
| Antimicrobial | Staphylococcus aureus | 1.95 - 15.62 µg/mL |
Study 1: Antiproliferative Activity
In a study published in Elsevier, researchers synthesized various thiadiazole derivatives and assessed their antiproliferative effects on cancer cell lines. Compounds showed selective inhibition against specific cell types, highlighting the potential for targeted cancer therapies .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibited significant bactericidal effects against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications for enhancing bioactivity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Core Heterocycle Differences: The target compound’s 1,2,3-thiadiazole core distinguishes it from thiazole (e.g., ) or isoxazole derivatives. BTP-2 shares the 1,2,3-thiadiazole-5-carboxamide core but incorporates trifluoromethyl-pyrazole-phenyl groups, increasing lipophilicity and resistance to oxidative metabolism.
Biological Activity: BTP-2 is a well-characterized inhibitor of store-operated calcium entry (SOCE), implicating it in cellular signaling pathways. The target compound’s thiomorpholinoethyl group could similarly modulate ion channels but with altered selectivity. 1,3,4-Thiadiazole derivatives (e.g., ) demonstrate broad antimicrobial activity, suggesting the target’s 1,2,3-thiadiazole core may retain efficacy but with distinct structure-activity relationships.
Q & A
Q. Critical Parameters :
- Solvent selection (DMF for solubility vs. acetonitrile for faster kinetics) .
- Reaction time optimization (1–3 minutes under reflux to avoid side reactions) .
Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) identify proton environments (e.g., furan C-H at δ 6.3–7.2 ppm, thiomorpholine protons at δ 2.8–3.5 ppm). DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₂₀N₄O₂S₂). Fragmentation patterns validate the thiomorpholinoethyl and thiadiazole linkages .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (thiadiazole C-S) confirm functional groups .
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Methodological Answer:
- Ultrasound-Assisted Synthesis : Reduces reaction time by 50% (e.g., 30 minutes vs. 1 hour) and improves yields (up to 85%) via cavitation-enhanced mixing .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide coupling .
- Solvent-Free Conditions : For cyclization steps, microwave irradiation in solvent-free systems minimizes decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
